
4-Hydroxytamoxifen
Descripción general
Descripción
4-Hydroxytamoxifen (4-HT) is the active metabolite of tamoxifen . It binds estrogen receptors (ER) and estrogen-related receptors (ERR) with estrogenic and anti-estrogenic effects . It is a cell permeable, selective estrogen receptor modulator (SERM) . It is an antiestrogenic agent and one of the active metabolites of tamoxifen, formed upon its hydroxylation cytochrome P4502D6 (CYP2D6) .
Synthesis Analysis
A series of 4-Hydroxytamoxifen analogues were synthesized using McMurry reactions of 4,4′-dihydroxybenzophenone with appropriate carbonyl compounds . Their cytotoxic activity was evaluated in vitro on four human malignant cell lines (MCF-7, MDA-MB 231, A2058, HT-29) .
Molecular Structure Analysis
Molecular docking is one of the most frequently used techniques in structure-based drug design . It can predict the binding-conformation and interactions of small molecules to the appropriate binding site within the target protein . Structural analysis showed that tamoxifen and its metabolites bound HSA via both hydrophobic and hydrophilic interactions .
Chemical Reactions Analysis
4-Hydroxytamoxifen (OHT) is an anti-cancer drug that induces apoptosis in breast cancer cells . Lipidomic and metabolomic analyses revealed increases in ceramide, diacylglycerol and triacylglycerol, and decreases in citrate, respectively .
Physical And Chemical Properties Analysis
The molecular formula of 4-Hydroxytamoxifen is C24H22O4 . It has a molecular weight of 374.4 g/mol . The computed properties include XLogP3-AA of 6.3, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 4, and Rotatable Bond Count of 7 .
Aplicaciones Científicas De Investigación
1. Cardiac Myocyte Contractility and Calcium Handling
- Application Summary : 4-Hydroxytamoxifen (4OHT), the active metabolite of Tamoxifen, has been studied for its direct, acute effects on isolated rat cardiac myocyte mechanical function and calcium handling .
- Methods of Application : The study involved treating isolated rat cardiac myocytes with Tamoxifen and its active metabolite 4OHT .
- Results : Tamoxifen and 4OHT were found to decrease contraction amplitude, slow relaxation, and decrease Ca2+ transient amplitude. These effects were primarily observed at 5 and 10 μM Tam, which is relevant for high dose Tam treatment in cancer patients as well as Tam-mediated gene excision in mice .
2. Breast Cancer Treatment
- Application Summary : A boronic prodrug of 4-Hydroxytamoxifen, ZB497, has been developed and tested for its efficacy in comparison with Tamoxifen in a mouse xenograft tumor model .
- Methods of Application : The study involved administering ZB497 to mice and comparing the plasma concentrations of 4-OHT with those obtained from administering the same dose of 4-OHT or Tamoxifen .
- Results : ZB497 was found to be more effective than Tamoxifen at lowered dosage in inhibiting the growth of xenograft tumors in mice. It also resulted in over 30 fold higher plasma concentrations of 4-OHT than in mice given either the same dose of 4-OHT or Tamoxifen .
3. Transdermal Delivery
- Application Summary : The efficacy of emu oil transfersomes for local transdermal delivery of 4-Hydroxytamoxifen has been studied .
- Methods of Application : The study involved developing transfersome formulations with and without emu oil and evaluating their efficacy using a syngeneic mouse model of breast cancer .
- Results : The study aimed to quantify tamoxifen/4-hydroxytamoxifen concentrations in blood plasma and perform histopathology .
4. Cardiac Myocyte Contractility and Calcium Handling
- Application Summary : 4-Hydroxytamoxifen (4OHT) has been studied for its effects on cardiac myocyte mechanical function and calcium handling . The goal of this study was to determine the direct, acute effects of Tamoxifen, its active metabolite 4OHT, and related drug Raloxifene on isolated rat cardiac myocyte mechanical function and calcium handling .
- Methods of Application : The study involved treating isolated rat cardiac myocytes with Tamoxifen and its active metabolite 4OHT .
- Results : Tamoxifen and 4OHT were found to decrease contraction amplitude, slow relaxation, and decrease Ca2+ transient amplitude. These effects were primarily observed at 5 and 10 μM Tam, which is relevant for high dose Tam treatment in cancer patients as well as Tam-mediated gene excision in mice .
5. Treatment of Hyperplasia of the Breast
- Application Summary : 4-Hydroxytamoxifen (4OHT), also known as Afimoxifene and by its tentative brand name TamoGel, is under development as a topical gel for the treatment of hyperplasia of the breast .
- Methods of Application : The drug is applied topically as a gel .
- Results : The drug is still under development and has completed a phase II clinical trial for cyclical mastalgia . Further studies are required before Afimoxifene can be approved for this indication and marketed .
6. Inhibiting the Growth of Xenograft Tumors
- Application Summary : The boronic prodrug, ZB497, can not only be efficiently converted to 4-OHT in mice, but also afforded over 30 fold higher plasma concentrations of 4-OHT than in mice given either the same dose of 4-OHT or Tamoxifen .
- Methods of Application : The study involved administering ZB497 to mice and comparing the plasma concentrations of 4-OHT with those obtained from administering the same dose of 4-OHT or Tamoxifen .
- Results : ZB497 was found to be more effective than Tamoxifen at lowered dosage in inhibiting the growth of xenograft tumors in mice .
Safety And Hazards
Direcciones Futuras
Tamoxifen, a selective estrogen receptor modulator widely used to treat breast cancer, has shown promising results in the treatment of Duchenne muscular dystrophy (DMD) stem cell-derived cardiomyocytes . In addition, there is a push to increase the use of chemopreventive agents with proven efficacy, such as tamoxifen and raloxifene, in the prevention of breast cancer .
Propiedades
IUPAC Name |
4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO2/c1-4-25(20-8-6-5-7-9-20)26(21-10-14-23(28)15-11-21)22-12-16-24(17-13-22)29-19-18-27(2)3/h5-17,28H,4,18-19H2,1-3H3/b26-25- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUZVZSFRXZGTL-QPLCGJKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022384 | |
| Record name | (Z)-4-Hydroxytamoxifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Afimoxifene binds to estrogen receptors (ER), inducing a conformational change in the receptor. This results in a blockage or change in the expression of estrogen dependent genes. | |
| Record name | Afimoxifene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04468 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Afimoxifene | |
CAS RN |
68047-06-3, 68392-35-8 | |
| Record name | 4-Hydroxytamoxifen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68047-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-4-Hydroxytamoxifen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068047063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Afimoxifene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04468 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (Z)-4-Hydroxytamoxifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(1E)-1-{4-[2-(dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (Z)-4-Hydroxytamoxifen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROXYTAMOXIFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95K54647BZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



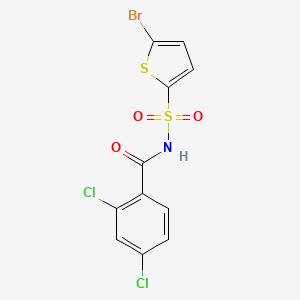
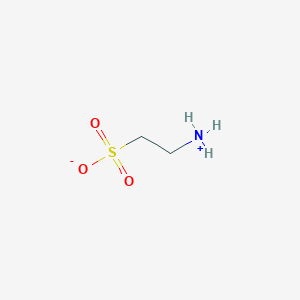
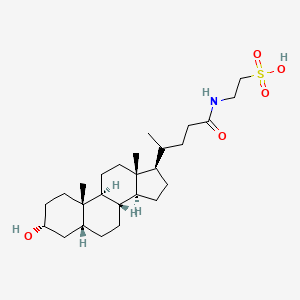
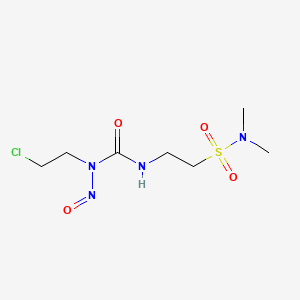

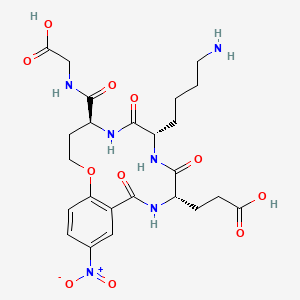
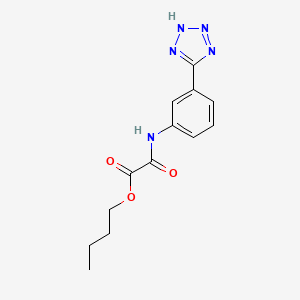

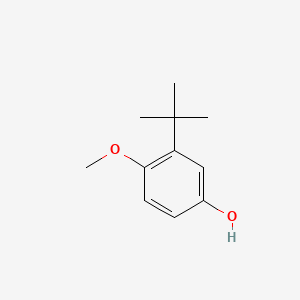
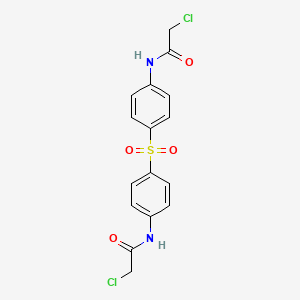
![2-Methoxy-6,7-dimethyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine](/img/structure/B1682945.png)
![2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B1682948.png)
![2-(Oxalyl-amino)-4,5,6,7-tetrahydro-thieno[2,3-C]pyridine-3-carboxylic acid](/img/structure/B1682949.png)
